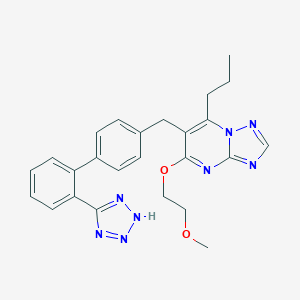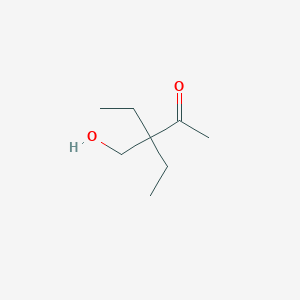
1-Boc-3-pyrrolidineacetic acid
描述
It is a white crystalline solid that is soluble in various organic solvents such as ethanol and dichloromethane . This compound is commonly used in organic synthesis as a protecting group for amines, which helps in the selective modification of molecules during chemical reactions.
准备方法
1-Boc-3-pyrrolidineacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of N-Boc-3-pyrrolidone with trimethylphosphonyl acetate. This process includes a Wittig reaction, followed by asymmetric reduction hydrogenation and hydrolysis . The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.
化学反应分析
1-Boc-3-pyrrolidineacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups onto the pyrrolidine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Boc-3-pyrrolidineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of peptides and proteins, aiding in the study of biological processes and the development of therapeutic agents.
Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-Boc-3-pyrrolidineacetic acid primarily involves its role as a protecting group for amines. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site during chemical synthesis. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
相似化合物的比较
1-Boc-3-pyrrolidineacetic acid can be compared with other similar compounds, such as:
1-Boc-3-pyrrolidinecarboxylic acid: Similar in structure but with a carboxylic acid group instead of an acetic acid group.
N-Boc-3-pyrrolidone: A precursor in the synthesis of this compound.
2-(1-tert-Butoxycarbonylpyrrolidin-3-yl)acetic acid: Another derivative with similar protecting group properties.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it particularly useful in selective organic synthesis.
属性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXQIJIXQSFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402156 | |
| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175526-97-3 | |
| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-pyrrolidine-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

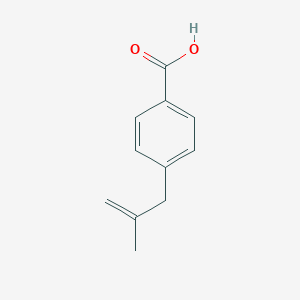

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B64598.png)
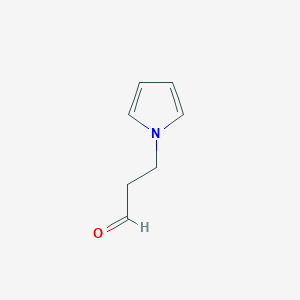

![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
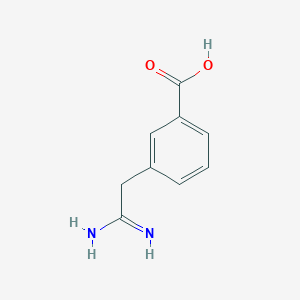
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)
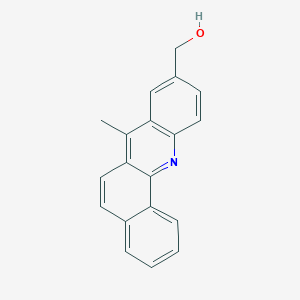
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
